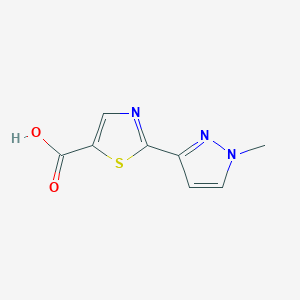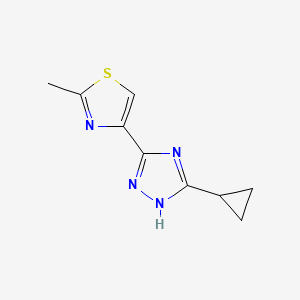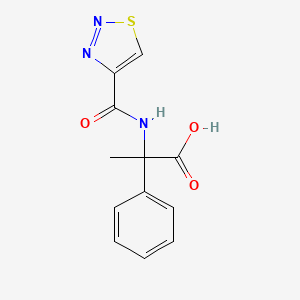
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative, which is a class of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in the ring structure. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid can exert various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, it has been shown to modulate the immune response and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit potent activity against several disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further investigated.
将来の方向性
There are several future directions for research on 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid. One of the areas of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets. Furthermore, the potential toxicity and side effects of this compound need to be investigated in detail to ensure its safety for use in humans.
合成法
The synthesis of 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has been studied by several researchers. One of the commonly used methods involves the reaction of 2-amino-1-methylpyrazole-3-carboxylic acid with carbon disulfide and potassium hydroxide in the presence of ethanol. The resulting product is then treated with chloroacetic acid to obtain the final product. Another method involves the reaction of 2-amino-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with potassium thiocyanate to obtain the thiazole derivative.
科学的研究の応用
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities.
特性
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-11-3-2-5(10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAPCWABOPYFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)


